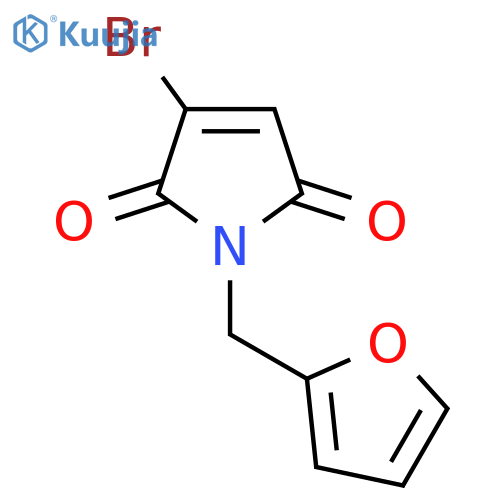Cas no 1428139-35-8 (3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione)

1428139-35-8 structure
商品名:3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
CAS番号:1428139-35-8
MF:C9H6BrNO3
メガワット:256.052841663361
MDL:MFCD27936997
CID:4699853
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
- FCH2502625
- T5990
- 1H-pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-
- 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
-
- MDL: MFCD27936997
- インチ: 1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2
- InChIKey: OKRCMQGFTLTOCX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(N(C1=O)CC1=CC=CO1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 313
- トポロジー分子極性表面積: 50.5
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 342.6±42.0 °C at 760 mmHg
- フラッシュポイント: 161.0±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B134610-500mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 500mg |
$ 450.00 | 2022-06-07 | ||
| abcr | AB416555-1g |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |
1428139-35-8 | 1g |
€317.00 | 2025-02-14 | ||
| A2B Chem LLC | AI35282-500mg |
3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| TRC | B134610-250mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 250mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB416555-1 g |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 1g |
€322.50 | 2023-06-16 | ||
| A2B Chem LLC | AI35282-1g |
3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | >95% | 1g |
$509.00 | 2024-04-20 | |
| Ambeed | A770195-1g |
3-BRomo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | 95% | 1g |
$267.0 | 2024-04-23 | |
| abcr | AB416555-500 mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 500MG |
€254.60 | 2023-02-19 | ||
| TRC | B134610-1000mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 1g |
$ 720.00 | 2022-06-07 | ||
| abcr | AB416555-500mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |
1428139-35-8 | 500mg |
€269.00 | 2025-02-14 |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1428139-35-8 (3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1428139-35-8)3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

清らかである:99%
はかる:1g
価格 ($):240.0